Lysine is an essential amino acid, meaning that it is required for human and animal health but cannot be synthesized by the body. [] Therefore, it must be obtained through dietary sources. [] Lysine plays a crucial role in various biological processes.
Source: Lysine is primarily obtained through dietary sources, with good sources including meat, fish, eggs, and dairy products. [, ]
Classification: Lysine is classified as a basic, charged amino acid due to its positively charged side chain at physiological pH. []
L-lysine is classified under the category of amino acids, specifically as a basic amino acid due to its positively charged side chain at physiological pH. It exists in two forms: L-lysine (the biologically active form) and D-lysine (which is not used by the body).
L-lysine can be synthesized through various methods:
The fermentation process typically involves:
The molar mass of L-lysine is approximately 146.19 g/mol. It has a melting point of around 223 °C and is soluble in water.
L-lysine participates in various biochemical reactions:
The enzymatic conversion processes typically involve specific enzymes that facilitate these transformations under physiological conditions.
L-lysine functions primarily by acting as a building block for protein synthesis. It plays a significant role in:
Studies have shown that adequate levels of L-lysine can enhance calcium absorption, contributing to bone health .
L-lysine is stable under normal conditions but can decompose upon prolonged heating or exposure to strong acids or bases.
L-lysine has several applications across various fields:
The diaminopimelate (DAP) pathway represents the primary biosynthetic route for L-lysine production in prokaryotes and plants. This pathway initiates from L-aspartate and involves a coordinated series of enzymatic reactions across four distinct sub-pathways before converging at meso-diaminopimelate formation. The initial steps are universal: aspartokinase (EC 2.7.2.4) phosphorylates L-aspartate to yield L-aspartyl-4-phosphate, which is then reduced by aspartate-semialdehyde dehydrogenase (ASADH, EC 1.2.1.11) to generate L-aspartate semialdehyde (ASA) [1] [9]. ASA subsequently undergoes condensation with pyruvate catalyzed by dihydrodipicolinate synthase (DHDPS, EC 4.3.3.7), forming (4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA). Reduction by dihydrodipicolinate reductase (DHDPR, EC 1.3.1.26) produces tetrahydrodipicolinate (THDP), the branch point for four variant pathways [1] [9] [10]:
All variants converge at meso-DAP, which is decarboxylated by diaminopimelate decarboxylase (DAPDC, EC 4.1.1.20) to yield L-lysine [1] [9] [10]. Crucially, meso-DAP also serves as an essential component of peptidoglycan in most bacteria, linking lysine biosynthesis to cell wall integrity [1] [9].
Table 1: Key Enzymes in the DAP Pathway of L-Lysine Biosynthesis
Enzyme | EC Number | Function | Key Features/Regulation |
---|---|---|---|
Aspartokinase (LysC) | 2.7.2.4 | Phosphorylates L-aspartate | Major regulated step; feedback inhibited by L-Lys; some isoforms also inhibited by Thr/Met |
Aspartate-semialdehyde dehydrogenase (ASADH) | 1.2.1.11 | Reduces L-aspartyl-4-phosphate to L-aspartate semialdehyde (ASA) | Common step for Lys, Met, Thr, Ile biosynthesis |
Dihydrodipicolinate synthase (DHDPS) | 4.3.3.7 | Condenses ASA and pyruvate to form HTPA | Committed step for Lys; feedback inhibited by L-Lys; allosteric regulation |
Dihydrodipicolinate reductase (DHDPR) | 1.3.1.26 | Reduces HTPA to THDP using NAD(P)H | Nucleotide-dependent; structural diversity |
Diaminopimelate dehydrogenase (DapDH) | 1.4.1.16 | Converts THDP directly to meso-DAP (Dehydrogenase pathway) | Uses NADPH and NH₄⁺; high Km for NH₄⁺ in some orthologs [5] |
Diaminopimelate aminotransferase (DapL) | 2.6.1.83 | Converts THDP directly to LL-DAP (Aminotransferase pathway) | PLP-dependent; found in archaea, cyanobacteria, plants [2] |
Diaminopimelate decarboxylase (LysA) | 4.1.1.20 | Decarboxylates meso-DAP to L-Lysine | Irreversible; pyridoxal phosphate-dependent; regulated |
DHDPS catalyzes the first committed and rate-limiting step of the DAP pathway. Its activity is tightly regulated via allosteric feedback inhibition by the end-product, L-lysine. Structural studies reveal that DHDPS is typically a homotetramer. The active site, formed at the interface of adjacent monomers, binds the substrates ASA and pyruvate. A distinct allosteric inhibitory site, often located at the dimer-dimer interface, binds L-lysine [1] [9]. Binding of L-lysine induces significant conformational changes (e.g., hinge motion between domains, quaternary structural shifts) that impede substrate access or catalysis. For instance, in E. coli DHDPS, lysine binding stabilizes a "closed" conformation reducing catalytic efficiency. Sensitivity to lysine inhibition varies significantly across species; Bacillus species DHDPS is highly sensitive (IC₅₀ ~10-50 µM), while plant DHDPS (e.g., from Arabidopsis thaliana) is relatively insensitive (IC₅₀ >1 mM), reflecting differing metabolic demands [1] [9] [10]. Some bacteria like Corynebacterium glutamicum possess DHDPS isoforms with naturally reduced lysine sensitivity, making them ideal for industrial lysine overproduction [9].
Beyond DHDPS, L-lysine exerts multivalent feedback control over the aspartate-derived pathway. The initial enzyme, aspartokinase (AK), exists in various isoforms subject to differential regulation:
Table 2: Characteristics of the Four Variant Sub-Pathways from THDP to meso-DAP in the DAP Pathway
Sub-Pathway | Key Enzyme(s) | Number of Steps | Key Intermediate(s) | Organism Examples | Kinetic Notes |
---|---|---|---|---|---|
Succinylase | Succinyltransferase (DapD), Transaminase (DapC), Desuccinylase (DapE), Epimerase (DapF) | 4 | N-succinyl-LL-2-amino-6-ketopimelate, N-succinyl-LL-2,6-DAP | Escherichia coli, Salmonella, Many Proteobacteria | Relatively low Km for THDP; widespread but metabolically expensive |
Acetylase | Acetyltransferase, Transaminase, Deacetylase, Epimerase | 4 | N-acetylated intermediates | Some Bacillus species | Analogous to succinylase; less common; genes less well defined [1] |
Dehydrogenase | Diaminopimelate dehydrogenase (DapDH, Ddh) | 1 | None (direct conversion) | Corynebacterium glutamicum, Bacillus sphaericus, Brevibacterium | High catalytic efficiency (kcat ~200 s⁻¹); Km for NH₄⁺ varies (0.4-60 mM) [5]; Thermostable variants exist (e.g., StDapDH from S. thermophilum, Topt 70°C) [5] |
Aminotransferase | Diaminopimelate aminotransferase (DapL) | 2 (including epimerization) | LL-DAP | Cyanobacteria, Arabidopsis thaliana, Methanococci (Methanococcus spp.), Chlamydia | PLP-dependent; Substrate specific (does not use succinyl/acetyl-DAP) [2]; Km for THDP ~0.1-0.8 mM, for Glu ~0.4-2 mM [2] [5] |
The α-aminoadipate (AAA) pathway represents the primary route for de novo L-lysine biosynthesis in fungi, some protists, and the bacterium Thermus thermophilus. This pathway diverges fundamentally from the DAP pathway, utilizing α-ketoglutarate (a glutamate precursor) and acetyl-CoA as starting substrates instead of aspartate. The pathway comprises eight enzymatic steps [3] [6] [8]:
A distinct variant of the AAA pathway exists in some archaea (e.g., Pyrococcus horikoshii) and T. thermophilus, involving AAA acetylation, phosphorylation, reduction, and deacetylation steps instead of the saccharopine branch [8] [12] [32].
Homocitrate Synthase (HCS) catalyzes the first and rate-limiting step of the AAA pathway. It exhibits strict substrate specificity for α-ketoglutarate over the structurally similar oxaloacetate (the substrate for citrate synthase in the TCA cycle). Structural and biochemical studies, particularly on Schizosaccharomyces pombe HCS (SpHCS) and Thermus thermophilus HCS, reveal the molecular basis for this discrimination [6] [8]. The active site resides within an (α/β)₈ TIM barrel domain. Key residues within a "switch region" (e.g., E222 in SpHCS) are critical for distinguishing the C5 carboxylate of α-ketoglutarate from the C4 carboxylate of oxaloacetate. This region contains acidic residues (Asp, Glu) that form hydrogen bonds with the C5 carboxylate of α-ketoglutarate. Oxaloacetate, lacking this C5 moiety, cannot form equivalent stabilizing interactions. HCS is also potently feedback inhibited by L-lysine (IC₅₀ typically in the low micromolar range). Structural data of SpHCS complexed with L-lysine demonstrates that lysine binds competitively within the α-ketoglutarate binding site [6]. The ε-ammonium group of lysine interacts with the same acidic "switch" residues (E222 in SpHCS) that normally coordinate the C5-carboxylate of α-ketoglutarate. Mutations in this switch region (e.g., E222Q in SpHCS) or in residues homologous to those identified in lysine-insensitive Saccharomyces cerevisiae mutants (often located in the C-terminal domain influencing active site conformation) abolish feedback inhibition while retaining catalytic activity [6].
The distribution of lysine biosynthetic pathways highlights significant evolutionary divergence:
Table 3: Distribution of L-Lysine Biosynthetic Pathways Across Biological Kingdoms
Kingdom/Domain | Primary Pathway | Variant(s) | Notable Exceptions | Regulatory Mechanism |
---|---|---|---|---|
Bacteria | Predominantly DAP | Succinylase (common), Acetylase (some Bacilli), Dehydrogenase (e.g., Corynebacterium, Bacillus sphaericus), Aminotransferase (e.g., Cyanobacteria, Chlamydia) | Thermus thermophilus (AAA pathway variant) | Feedback inhibition of AK (LysC), DHDPS; Riboswitches (Gram+) |
Archaea | DAP or AAA variant | DAP: Aminotransferase (e.g., Methanococci [DapL]) common; AAA non-saccharopine variant (e.g., Pyrococcus) | Many methanogens require DAP for peptidoglycan analog | Largely uncharacterized; HCS inhibited by Lys in T. thermophilus [8] |
Fungi | AAA (Saccharopine branch) | Universal | None | Feedback inhibition of HCS; Transcriptional repression by Lys |
Plants | DAP (Aminotransferase branch) | Aminotransferase (DapL-like) | None | Feedback inhibition of DHDPS (relatively weak) |
Animals | None | - | Universal (Essential amino acid) | N/A |
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